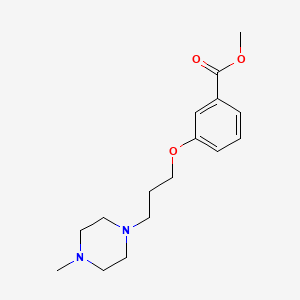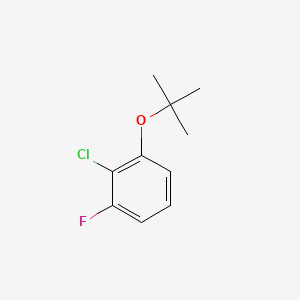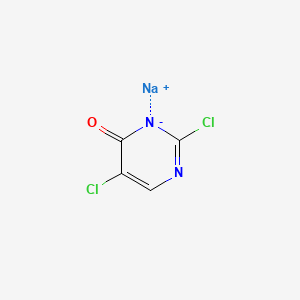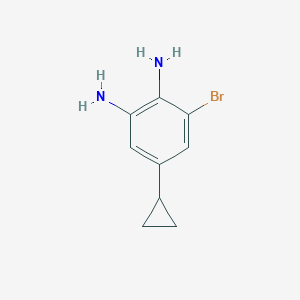
3-Bromo-5-cyclopropylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-cyclopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H11BrN2. This compound features a benzene ring substituted with a bromine atom at the third position and a cyclopropyl group at the fifth position, along with two amino groups at the first and second positions. It is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclopropylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method starts with the bromination of 5-cyclopropylbenzene-1,2-diamine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and safety in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the amino groups to corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like hydroxide ions or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, potassium tert-butoxide, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
3-Bromo-5-cyclopropylbenzene-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-cyclopropylbenzene-1,2-diamine exerts its effects depends on its interaction with molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, altering biochemical pathways. The presence of the bromine atom and cyclopropyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-Bromo-1,2-diaminobenzene: Lacks the cyclopropyl group, leading to different reactivity and biological activity.
5-Cyclopropyl-1,2-diaminobenzene: Lacks the bromine atom, affecting its chemical properties and applications.
Uniqueness: 3-Bromo-5-cyclopropylbenzene-1,2-diamine is unique due to the combination of the bromine atom and cyclopropyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
3-bromo-5-cyclopropylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H11BrN2/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2,11-12H2 |
InChI Key |
CFEIQOVIUIRUHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C(=C2)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


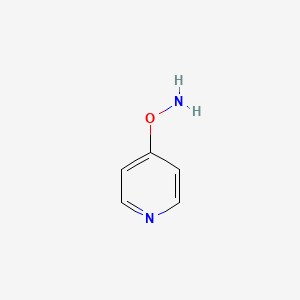
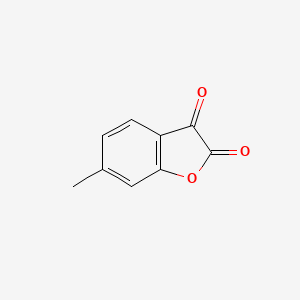


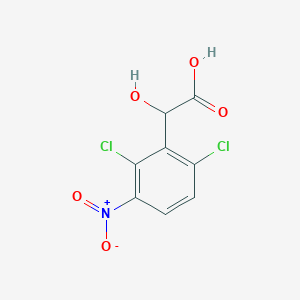
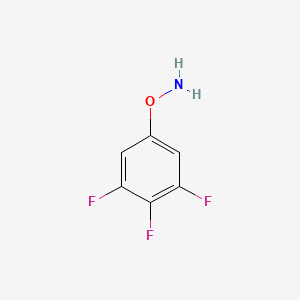
![2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole](/img/structure/B15336166.png)
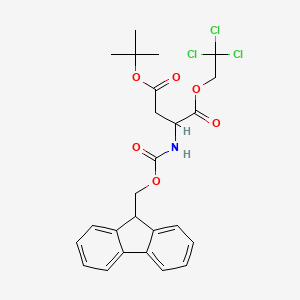
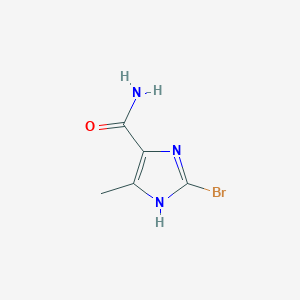
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)
